molecular formula C15H19BrClF2NO3 B11796418 (R)-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride

(R)-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride

Cat. No.: B11796418
M. Wt: 414.67 g/mol
InChI Key: PDCXVXNXLOXLSM-PFEQFJNWSA-N
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Description

®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chroman ring system substituted with amino, bromo, and difluoroacetate groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Chroman Ring: This involves cyclization reactions under acidic or basic conditions.

    Introduction of the Bromo Group: Bromination reactions using reagents like N-bromosuccinimide (NBS) are common.

    Amino Group Addition: Amination reactions using ammonia or amines under controlled conditions.

    Difluoroacetate Ester Formation: This step involves esterification reactions using difluoroacetic acid and ethanol in the presence of catalysts.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitro or oxo derivatives.

    Reduction: Reduction reactions can convert the bromo group to a hydrogen atom or the difluoroacetate group to a simpler ester.

    Substitution: Nucleophilic substitution reactions can replace the bromo group with other nucleophiles like hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Reagents like sodium hydroxide (NaOH) or alkyl halides under basic conditions.

Major Products

    Oxidation: Nitro or oxo derivatives.

    Reduction: Dehalogenated or simplified ester derivatives.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential as a biochemical probe is explored. Its ability to interact with specific enzymes or receptors makes it useful in studying biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor or modulator of certain biological targets, making it a candidate for drug development.

Industry

In industrial applications, the compound’s stability and reactivity make it suitable for use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • ®-Ethyl 2-(4-amino-6-chloro-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride
  • ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrobromide
  • ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate sulfate

Uniqueness

The uniqueness of ®-Ethyl 2-(4-amino-6-bromo-2,2-dimethylchroman-4-yl)-2,2-difluoroacetate hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and difluoroacetate groups, along with the chroman ring system, makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H19BrClF2NO3

Molecular Weight

414.67 g/mol

IUPAC Name

ethyl 2-[(4R)-4-amino-6-bromo-2,2-dimethyl-3H-chromen-4-yl]-2,2-difluoroacetate;hydrochloride

InChI

InChI=1S/C15H18BrF2NO3.ClH/c1-4-21-12(20)15(17,18)14(19)8-13(2,3)22-11-6-5-9(16)7-10(11)14;/h5-7H,4,8,19H2,1-3H3;1H/t14-;/m1./s1

InChI Key

PDCXVXNXLOXLSM-PFEQFJNWSA-N

Isomeric SMILES

CCOC(=O)C([C@]1(CC(OC2=C1C=C(C=C2)Br)(C)C)N)(F)F.Cl

Canonical SMILES

CCOC(=O)C(C1(CC(OC2=C1C=C(C=C2)Br)(C)C)N)(F)F.Cl

Origin of Product

United States

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